Mass Spectrometric Differentiation: +4.01 Da Mass Shift Versus Unlabeled Descyano Citalopram
Descyano Citalopram-d4 provides a +4.01 Da mass shift relative to unlabeled Descyano Citalopram, enabling baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk. The unlabeled impurity has a monoisotopic mass of 299.4 Da (C₁₉H₂₂FNO), while the d4‑analog registers 303.41 Da (C₁₉H₁₈D₄FNO). This mass difference exceeds the minimum +3 Da threshold generally recommended to avoid overlap between the analyte’s natural-abundance M+2 isotopologue and the internal standard’s [M+H]⁺ ion . In contrast, an unlabeled surrogate internal standard (e.g., a structural analog) would co‑ionize without a discrete mass channel, precluding isotope-dilution correction for matrix effects [1].
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 303.41 Da (C₁₉H₁₈D₄FNO) |
| Comparator Or Baseline | 299.4 Da (C₁₉H₂₂FNO, unlabeled Descyano Citalopram) |
| Quantified Difference | +4.01 Da (Δm = 4.01) |
| Conditions | Electrospray ionization LC‑MS, full‑scan and SRM modes |
Why This Matters
The mass shift enables unambiguous isotope‑dilution quantification of descyano impurity in citalopram active pharmaceutical ingredient (API) and finished dosage forms, a requirement for ANDA submissions.
- [1] Veeprho. Citalopram Descyano Impurity. Catalog No. VL920003. https://veeprho.com/es/impurities/citalopram-descyano-impurity/ (accessed 2026‑05‑13). View Source
